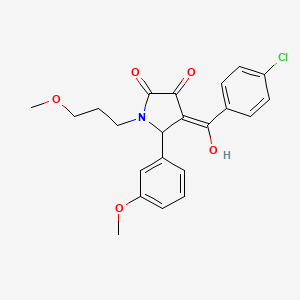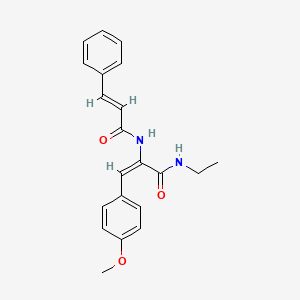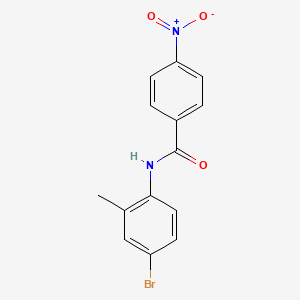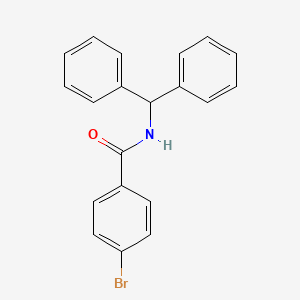
sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can be synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate works by inhibiting the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase. It also has been found to inhibit the expression of pro-inflammatory genes, such as interleukin-1β and tumor necrosis factor-α. These actions make sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, inhibit the expression of pro-inflammatory genes, and promote the activation of anti-inflammatory pathways. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate in lab experiments is its high reactivity, which allows for the detection of reactive oxygen species in cells. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate is its instability in solution, which can lead to the formation of byproducts that may interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate. One area of interest is the development of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to explore the potential of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate as a fluorescent probe for the detection of reactive oxygen species in cells. Finally, the synthesis of new derivatives of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate may lead to the discovery of compounds with enhanced properties and therapeutic potential.
Conclusion:
In conclusion, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, or sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, is a highly reactive molecule that has been widely used in scientific research. Its unique properties make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Through the exploration of its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we have gained a deeper understanding of this important compound.
Synthesemethoden
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate can be synthesized through various methods, including the reaction of 3-pyridinecarboxaldehyde with malonic acid and methyl vinyl ketone, or the reaction of 3-pyridinecarboxaldehyde with malonic acid and acetylacetone. Both methods involve the use of a strong base, such as sodium hydroxide, to initiate the reaction.
Wissenschaftliche Forschungsanwendungen
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been widely used in scientific research due to its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been used as a precursor for the synthesis of other compounds, such as 3-methyl-5-(3-pyridinyl)-2,4-hexadienoic acid.
Eigenschaften
IUPAC Name |
sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.Na/c1-9(7-11(13)14)4-5-10-3-2-6-12-8-10;/h2-8H,1H3,(H,13,14);/q;+1/p-1/b5-4+,9-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZBNAXQKWNNN-CAORGLCDSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5543571 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-ethyl-3-thienyl)carbonyl]azocane](/img/structure/B5302776.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)



![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)